molecular formula C21H32N4O3 B5538531 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide

N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide

Katalognummer B5538531
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: TYSPDFOAZOBIIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydro-1,4-diazepinones involves intramolecular cyclocondensation reactions, as demonstrated in the production of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine-7-carbonitriles and their conversion into carboxamides and carboxylic acids under specific conditions (Kemskii et al., 2014)(Kemskii et al., 2014). This methodology may offer insights into the synthesis approaches for N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide.

Molecular Structure Analysis

Molecular structure analysis often involves a combination of spectroscopic and crystallographic techniques to elucidate the compound's framework. For instance, the structural elucidation of similar compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide reveals the complexity and the necessity of detailed analysis for understanding the molecular architecture (McLaughlin et al., 2016)(McLaughlin et al., 2016).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Dementia and Neuropathic Pain

Compounds structurally related to N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide have been investigated for their therapeutic potential. For instance, structurally novel histamine H3 receptor antagonists have been studied for their ability to improve memory impairment and secondary allodynia, suggesting potential applications in dementia and neuropathic pain management. These compounds exhibited high affinity for human and rat H3 receptors and showed significant effects in pharmacodynamic models, such as reversing scopolamine-induced amnesia and capsaicin-induced reductions in paw withdrawal threshold (Medhurst et al., 2007).

Chemical Synthesis and Structural Derivatives

The synthesis and exploration of structural derivatives of diazepine-based compounds have been a significant area of research. These studies include the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives and their transformation into carboxamides and carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis and the potential for developing novel pharmaceuticals (Kemskii et al., 2014).

Wirkmechanismus

The mechanism of action of the compound would depend on its biological target. Given the presence of a pyrazolo[1,5-a][1,4]diazepin ring in its structure, it’s possible that the compound could interact with GABA receptors, similar to other compounds with this structure .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

Future research on the compound could involve further investigation of its synthesis, properties, and biological activities. This could include studies to optimize its synthesis, investigations of its mechanism of action, and evaluations of its safety and efficacy in biological models .

Eigenschaften

IUPAC Name

N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-2,2-dimethyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-21(2)12-16(7-10-28-21)19(26)22-13-17-11-18-14-24(8-4-9-25(18)23-17)20(27)15-5-3-6-15/h11,15-16H,3-10,12-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSPDFOAZOBIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)C4CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.